Ethyl 2-(2-bromo-4-chlorophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICLXILCAYHCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288917 | |
| Record name | Ethyl 2-bromo-4-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52864-55-8 | |
| Record name | Ethyl 2-bromo-4-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52864-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromo-4-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-bromo-4-chlorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 2 2 Bromo 4 Chlorophenyl Acetate and Analogues
Retrosynthetic Analysis of Ethyl 2-(2-bromo-4-chlorophenyl)acetate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ester linkage and the bonds connecting the substituents to the aromatic ring.
The most logical disconnection is at the ester group, which simplifies the molecule to 2-(2-bromo-4-chlorophenyl)acetic acid and ethanol (B145695). This suggests that a direct esterification of the corresponding carboxylic acid is a feasible synthetic route.
Further disconnection of the 2-(2-bromo-4-chlorophenyl)acetic acid intermediate points to several potential starting materials. The carbon-carbon bond between the phenyl ring and the acetic acid moiety can be disconnected, leading back to a substituted bromochlorobenzene derivative. Alternatively, the bromine and chlorine atoms on the phenyl ring can be considered as being introduced at a later stage of the synthesis, starting from a simpler phenylacetic acid derivative.
Conventional Synthetic Routes
Several established methods in organic synthesis can be employed to prepare this compound.
Esterification Reactions of 2-(2-bromo-4-chlorophenyl)acetic Acid Precursors
The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2-(2-bromo-4-chlorophenyl)acetic acid. achemblock.com
Fischer Esterification: This classic method involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemistrysteps.compearson.com The reaction is typically carried out under reflux conditions. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemistrysteps.comcerritos.edu
For instance, a general procedure involves dissolving the substituted phenylacetic acid in methanol (B129727), adding concentrated sulfuric acid, and refluxing the mixture for several hours. google.comgoogleapis.com After the reaction, the solvent is removed, and the product is worked up and purified. google.comgoogleapis.com
Another approach involves the reaction of a carboxylic acid with an alkyl halide in the presence of a base. For example, 4-chlorophenylacetic acid can be reacted with bromoethane (B45996) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) to yield ethyl (4-chlorophenyl)acetate. prepchem.com
| Reactants | Reagents | Conditions | Product |
| 2-(2-bromo-4-chlorophenyl)acetic acid, Ethanol | H₂SO₄ (catalyst) | Reflux | This compound |
| 4-chlorophenylacetic acid, Bromoethane | DBU, Acetonitrile | Stirring, 18 hours | Ethyl (4-chlorophenyl)acetate |
α-Halogenation of Phenylacetate (B1230308) Derivatives
This method involves the introduction of a bromine atom at the alpha-position of a phenylacetate derivative. The starting material would be ethyl 2-(4-chlorophenyl)acetate. The α-carbon of esters can be halogenated under various conditions.
One common method for α-halogenation of carbonyl compounds is treatment with halogens like Br₂ in an acidic medium, such as acetic acid. libretexts.org This reaction proceeds through an enol intermediate. libretexts.org The rate of this acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration. libretexts.org
Alternatively, α-bromo ketones can be synthesized from the corresponding secondary benzylic alcohols using a hydrogen peroxide/hydrobromic acid system. nih.gov
| Starting Material | Reagents | Conditions | Product |
| Ethyl 2-(4-chlorophenyl)acetate | Br₂, Acetic Acid | Acidic | Ethyl 2-bromo-2-(4-chlorophenyl)acetate |
| 1-(4-chlorophenyl)ethanol | H₂O₂/HBr | - | α-bromo-4-chloroacetophenone |
Nucleophilic Substitution Approaches for Bromo- and Chloro-Substitution on the Phenyl Ring
Introducing the bromo and chloro substituents onto the phenyl ring can be achieved through nucleophilic aromatic substitution (SNAAr) reactions, although these are generally less common than electrophilic substitutions. libretexts.org For SNAAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org
In the context of synthesizing the target molecule's precursors, nucleophilic substitution might be employed on a di-substituted benzene (B151609) ring. For example, starting with a dichlorobenzene derivative, a nucleophile could displace one of the chlorine atoms. acs.org However, aryl halides are generally unreactive towards nucleophilic substitution unless activated. libretexts.org The reactivity of chlorobenzene (B131634) towards nucleophilic substitution is significantly lower than that of methyl chloride due to the partial double bond character between the chlorine and the carbon of the benzene ring. quora.com
The presence of electron-withdrawing groups, such as a nitro group, at the ortho or para positions can significantly enhance the rate of nucleophilic substitution. libretexts.orgquora.com
| Substrate | Nucleophile | Conditions | Product |
| 2,4-dinitrochlorobenzene | NaOH | Aqueous | 2,4-dinitrophenol |
| p-chloronitrobenzene | OH⁻ | 130 °C | p-nitrophenol |
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.
Microwave-Assisted Synthesis in Analogous Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgresearchgate.net Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and often resulting in shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ajrconline.org
This technique is considered a green chemistry approach as it can reduce energy consumption and the use of hazardous solvents. ajrconline.orgresearchgate.net Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including esterification and hydrolysis. researchgate.netnih.gov For example, the hydrolysis of ethyl azolylacetates and ethyl cinnamates has been efficiently carried out using K₂CO₃ in ethanol under microwave irradiation. nih.gov Similarly, a Horner-Wadsworth-Emmons reaction to produce ethyl cinnamates has been performed under microwave conditions. nih.gov
The application of microwave energy could potentially accelerate the Fischer esterification of 2-(2-bromo-4-chlorophenyl)acetic acid or other steps in the synthetic sequence, offering a more sustainable route to the target compound.
| Reaction Type | Reactants | Reagents/Conditions | Advantage |
| Hydrolysis | Ethyl azolylacetates | K₂CO₃/ethanol, 180 °C, 20 min (Microwave) | Rapid, high yield |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, Aryl aldehydes | K₂CO₃/ethanol, 140 °C, 20 min (Microwave) | Moderate to high yield |
Ultrasound-Promoted Synthesis in Related Chemical Transformations
Ultrasound-assisted organic synthesis has emerged as a powerful and environmentally friendly technique to enhance reaction rates and yields in various chemical transformations. e-journals.in The application of ultrasonic irradiation in chemical reactions is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to an increased mass transfer and turbulent flow of the liquid. e-journals.in This methodology offers several advantages, including shorter reaction times, higher product yields, simpler experimental procedures, and the avoidance of hazardous chemicals. e-journals.in
In transformations analogous to the synthesis of complex esters and their precursors, ultrasound has been successfully employed. For instance, the synthesis of hydrazine (B178648) carboxamides was significantly accelerated using ultrasonic irradiation in a water-glycerol solvent system, with reactions completing in 5–20 minutes compared to 30 minutes to 48 hours for conventional methods. nih.gov Similarly, the condensation of furfural (B47365) with cycloalkanones and acetophenones to produce chalcones and related compounds showed high yields under ultrasound irradiation. researchgate.net Another example is the synthesis of 2,4-diarylthiazoles from arylthioamides and alpha-bromoacetophenones, which was efficiently carried out at room temperature in an ionic liquid medium under ultrasound, simplifying the work-up process. nih.gov
These examples demonstrate the potential of ultrasound as a green technology to promote reactions involving halogenated aromatic compounds and ester functionalities, suggesting its applicability in optimizing the synthesis of this compound. The use of aqueous media or eco-friendly solvents in combination with ultrasound further aligns with the principles of green chemistry. nih.govmdpi.com
| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine Carboxamide Synthesis | N-[substituted phenyl]hydrazine carboxamide, 1H-Indole-2,3-dione | Water:Glycerol (6:4), Ultrasound (20 KHz, 130 W) | 5–20 min | Good | nih.gov |
| Chalcone Synthesis | 3-acetylcoumarin, Substituted benzaldehyde | KOH, C2H5OH-H2O (1:1), Dual frequency ultrasound | 2 h | High | e-journals.in |
| Diarylthiazole Synthesis | Arylthioamides, alpha-bromoacetophenones | [bmim]BF(4), Ultrasound, Room Temperature | Not specified | High | nih.gov |
Catalyst Systems for Selective Functionalization
The selective functionalization of aromatic rings and adjacent aliphatic chains is crucial for the synthesis of specifically substituted molecules like this compound. The choice of catalyst system dictates the regioselectivity and chemoselectivity of the reaction. Various catalytic strategies have been developed for the selective modification of molecules containing aryl halides and ester groups.
For instance, in the functionalization of C-H bonds, catalyst-controlled selectivity can be achieved to modify specific positions within a molecule, even in the presence of multiple potential reaction sites. researchgate.net Reversible hydrogen atom transfer (HAT) catalysis, using systems like silanethiols under visible light photoredox conditions, allows for the regioselective α-C(sp³)–H functionalization of trialkylamines. nih.gov This approach enables the alkylation of the more sterically hindered position by controlling the reaction kinetics through a Curtin-Hammett principle, a strategy that could be conceptually applied to the selective modification of the ethyl acetate (B1210297) moiety. nih.gov
In the context of esterification, which is fundamental to the synthesis of the target compound, Lewis acids such as titanium tetrachloride or zinc chloride are effective catalysts. google.com A method for synthesizing methyl alpha-bromo-2-chlorophenylacetate, an analogue of the target compound, involves an ester exchange reaction catalyzed by a Lewis acid, achieving high purity (>99%) and yield (>90%). google.com Traditional esterification of phenylacetic acid is also catalyzed by strong mineral acids like HCl or H₂SO₄. chemicalbook.comchemicalbook.com
Furthermore, copper-based catalyst systems have been developed for the selective semireduction of alkynes, demonstrating excellent chemoselectivity and tolerance for a wide array of functional groups, including aryl halides and esters. organic-chemistry.org This highlights the ability to perform transformations on one part of a molecule without affecting sensitive groups elsewhere, a key requirement in multi-step syntheses of complex molecules.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Silanethiols / Visible Light Photoredox | α-C–H Functionalization | Reversible HAT catalysis; targets sterically hindered sites. | nih.gov |
| Lewis Acids (e.g., TiCl₄, ZnCl₂) | Esterification / Transesterification | High yield and purity for α-bromo-chlorophenylacetate synthesis. | google.com |
| Copper Catalyst / Silane | Alkyne Semireduction | High chemoselectivity; tolerates aryl halides and esters. | organic-chemistry.org |
| H₂SO₄ or HCl | Esterification | Traditional method for converting phenylacetic acid to its ethyl ester. | chemicalbook.comchemicalbook.com |
Solvent-Free or Environmentally Benign Reaction Conditions
The principles of green chemistry encourage the use of solvent-free conditions or environmentally benign solvents to minimize waste and environmental impact. gcsu.edu Such approaches are highly relevant to the synthesis of fine chemicals, including halogenated phenylacetate esters.
Esterification reactions, a key step in producing this compound, can be conducted under solventless conditions. For example, the synthesis of (4-ethoxyphenyl) 2-phenylacetate has been achieved by reacting 4-ethoxyphenol (B1293792) with phenylacetic acid using a heterogeneous acid catalyst (Amberlyst-15) under solvent-free reflux conditions. gcsu.edu This approach not only eliminates the need for a solvent but also allows for the recycling of the catalyst and unreacted reagents, aligning with green chemistry principles. gcsu.edu
The use of enzymes as biocatalysts in organic solvents also represents a green approach. Lyophilized mycelia of various fungi, such as Aspergillus oryzae and Rhizopus oryzae, have been shown to catalyze the acylation of ethanol with phenylacetic acid in n-heptane, demonstrating the potential for bio-synthesis of related esters. semanticscholar.org
In addition to solvent-free methods, the use of greener solvents is a viable strategy. Ethyl phenylacetate itself is considered a less toxic, greener solvent. nih.gov For reactions that require a solvent, water is an ideal choice. Ultrasound-promoted syntheses have been successfully performed in aqueous media, such as the synthesis of dihydroquinolines at 60 °C under catalyst-free conditions. mdpi.com A water-glycerol system has also been used as an environmentally friendly medium for the ultrasound-assisted synthesis of hydrazine carboxamides. nih.gov The use of reusable ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), in conjunction with ultrasound also presents an eco-friendly alternative to volatile organic solvents. nih.gov
| Methodology | Reaction Example | Key Green Features | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Esterification of 4-ethoxyphenol with phenylacetic acid | No solvent, heterogeneous catalyst (Amberlyst-15), reagent recycling. | gcsu.edu |
| Biocatalysis | Acylation of ethanol with phenylacetic acid | Use of fungal mycelia as biocatalysts in organic solvent. | semanticscholar.org |
| Benign Solvent System | Synthesis of hydrazine carboxamides | Ultrasound irradiation in a water-glycerol mixture. | nih.gov |
| Ionic Liquid Medium | Synthesis of 2,4-diarylthiazoles | Ultrasound in a reusable ionic liquid ([bmim]BF₄). | nih.gov |
Purification and Isolation Strategies in Synthetic Procedures
The purification and isolation of the target product are critical steps in any synthetic procedure to ensure high purity. For compounds like this compound, a combination of standard and advanced techniques is typically employed.
A common initial work-up procedure involves transferring the crude reaction mixture to a separatory funnel for solvent extraction. prepchem.comresearchgate.net This often includes washing the organic layer with water and an aqueous basic solution, such as sodium bicarbonate, to neutralize any acidic catalysts or byproducts. researchgate.netorgsyn.org The organic extracts are then combined, dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, and filtered. prepchem.comorgsyn.org
Following extraction, the solvent is typically removed under reduced pressure (roto-evaporation) to yield the crude product. prepchem.commdpi.com Further purification is often necessary. Distillation is a suitable method for purifying liquid esters like ethyl acetate and its analogues, especially when there is a significant difference in boiling points between the product and impurities. weebly.com
For non-volatile or thermally sensitive compounds, or for separating mixtures with close boiling points, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. mdpi.com The selection of the solvent system is crucial for achieving good separation. nih.gov An example is the purification of Allopregnanolone 17-Bromoacetyl Hydrazineylindene Ethyl Acetate on a silica gel column using a hexane:ethyl acetate (90:10) mixture. mdpi.com
Finally, if the product is a solid, recrystallization can be an effective final purification step. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. mdpi.com
Reaction Pathways and Derivatizations of Ethyl 2 2 Bromo 4 Chlorophenyl Acetate
Reactivity of the Bromo-Substituent in Ethyl 2-(2-bromo-4-chlorophenyl)acetate
The carbon-bromine bond on the phenyl ring is a primary site for reactions that form new carbon-carbon or carbon-heteroatom bonds. The reactivity of this aryl bromide is particularly well-suited for transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromo substituent. In a typical SNAr mechanism, a potent nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. However, this pathway is generally most efficient when strong electron-withdrawing groups are positioned ortho or para to the halogen, as they are needed to stabilize the negatively charged intermediate. In this compound, the substituents are not optimally positioned to strongly facilitate a classical SNAr reaction, making this pathway less common than the cross-coupling reactions discussed below. Reactions involving nucleophiles like amines, thiols, or alkoxides often require harsh conditions or are superseded by more efficient metal-catalyzed methods.
Palladium-catalyzed cross-coupling reactions are highly effective methods for forming carbon-carbon bonds at the site of the aryl bromide. The reactivity of aryl halides in these reactions typically follows the trend I > OTf > Br >> Cl, making the bromo-substituent of this compound an ideal handle for these transformations. wikipedia.orgnrochemistry.com
Suzuki Reaction
The Suzuki reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.org This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. The 2-bromo-4-chlorophenyl moiety readily participates in Suzuki couplings. For instance, a structurally similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, has been successfully arylated via a palladium-catalyzed Suzuki reaction with various phenylboronic acids, demonstrating the viability of this transformation at the 2-bromo position. nih.gov
| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-bromo-4-chlorophenyl derivative | Phenylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 64-81% | nih.gov |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org Aryl bromides are common substrates for this reaction. For example, the high-temperature coupling of a related (2-bromophenyl)-acetonitrile derivative with ethyl acrylate (B77674) illustrates the conditions under which such a transformation can be achieved. syntheticpages.org
| Aryl Halide Substrate | Alkene Partner | Catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile | Ethyl acrylate | Pd(PPh₃)₂Cl₂ / P(o-tolyl)₃ | Triethylamine | Toluene | 165 °C | syntheticpages.org |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a bond between an aryl halide and a terminal alkyne, creating arylalkynes. wikipedia.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org The bromo-substituent on this compound serves as an effective electrophile for this reaction, while the chloro-substituent would generally remain unreacted under typical conditions, allowing for selective functionalization. nrochemistry.comlibretexts.org
| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | Forms sp²-sp C-C bonds | nrochemistry.com |
Transformations of the Ester Moiety
The ethyl acetate (B1210297) group provides another avenue for derivatization through reactions characteristic of esters, such as hydrolysis, transesterification, and conversion to amides or hydrazides.
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-bromo-4-chlorophenyl)acetic acid. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent mixture. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. This carboxylic acid is a crucial intermediate, as it can undergo further reactions, such as conversion to acid chlorides or amides using coupling agents.
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base. To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess or as the solvent. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound. This method allows for the synthesis of a library of ester derivatives with varied properties. biofueljournal.com
The ester moiety can be converted into amides and hydrazides, which are important functional groups in many biologically active compounds.
Amides can be formed by the direct reaction of the ester with an amine (aminolysis), although this often requires high temperatures. A more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid (as described in 3.2.1), followed by a coupling reaction with an amine using a peptide coupling reagent (e.g., DCC, EDC).
Hydrazides are synthesized by reacting the ester with hydrazine (B178648), typically hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). This reaction, known as hydrazinolysis, is generally efficient and involves refluxing the ester with hydrazine hydrate in a solvent like ethanol. For example, the synthesis of benzofuran-2-carbohydrazide is achieved by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol, a method directly applicable to this compound to produce 2-(2-bromo-4-chlorophenyl)acetohydrazide. nih.gov
| Ester Substrate | Reagent | Solvent | Condition | Product | Reference |
|---|---|---|---|---|---|
| Ethyl benzofuran-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux | Benzofuran-2-carbohydrazide | nih.gov |
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The benzene (B151609) ring of this compound is considered electron-deficient due to the presence of three deactivating substituents: a bromo group, a chloro group, and the ethyl acetate moiety (-CH₂COOEt). Both halogens are deactivating via their inductive effect but are ortho-, para-directing due to resonance effects. libretexts.orglibretexts.org Conversely, the ethyl acetate group is deactivating and primarily a meta-director.
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this substrate is determined by the interplay of these directing effects. The available positions for substitution are C3, C5, and C6.
Position C6: This position is ortho to the bromine atom and para to the chlorine atom. Both halogens direct incoming electrophiles to this site.
Position C5: This position is meta to both the bromo and chloro groups and also meta to the ethyl acetate group.
Position C3: This position is ortho to the chlorine atom and meta to the bromine atom.
For instance, in the nitration of similar 4-halobenzene derivatives, the incoming nitro group is directed to the position ortho to the existing alkyl group and meta to the deactivating nitro group that is already present. google.com Applying this principle, nitration of this compound with a mixture of nitric acid and sulfuric acid is predicted to yield predominantly ethyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | Ethyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate |
| Acylation | RCOCl / AlCl₃ | Ethyl 2-(2-bromo-4-chloro-5-acylphenyl)acetate* |
*Note: While C6 is electronically favored by the halogens, the steric hindrance from the adjacent bromo and ethyl acetate groups may favor substitution at the less hindered C5 position in some cases, such as Friedel-Crafts reactions. libretexts.orgrsc.org
Radical Reactions Involving Halogenated Phenylacetate (B1230308) Esters
The carbon-bromine bond in this compound is susceptible to cleavage to form an aryl radical. This transformation is often achieved using photoredox catalysis or other radical initiation methods. nih.gov The resulting aryl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions. nih.gov
Modern synthetic methods, such as dual nickel/photoredox catalysis, enable the coupling of aryl bromides with various partners. rsc.org In such a system, the aryl bromide undergoes a single-electron transfer (SET) to generate an aryl radical. This radical can then engage in cross-coupling reactions. For example, it can be trapped by a Ni(II) complex, which then undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. rsc.org
A key reaction pathway for the aryl radical generated from this compound is hydrogen atom transfer (HAT), where the radical abstracts a hydrogen atom from a donor molecule. nih.gov More synthetically useful, however, are cross-coupling reactions where the radical is intercepted to form new bonds. This can include coupling with alkyl radical sources or participating in atom transfer radical addition (ATRA) processes. The merger of photoredox-generated aryl radicals with copper catalysis has also emerged as a powerful strategy for the functionalization of alkyl iodides, a pathway available to derivatives of the title compound. acs.org
Table 2: Potential Radical-Mediated Transformations
| Reaction Type | Catalysis / Initiation | Potential Coupling Partner | Resulting Bond Formation |
| C(sp²)-C(sp³) Coupling | Ni/Photoredox | Alkyl radical precursors (e.g., from acetals) | C-C |
| Dehalogenation | Photoredox with H-donor | H-atom donor (e.g., tributylamine) | C-H |
| C(sp²)-N Coupling | Photoredox/Copper Catalysis | Anilines, Azoles | C-N |
Cycloaddition and Condensation Reactions Utilizing this compound as a Building Block
This compound is a valuable precursor for synthesizing more complex molecular architectures, including heterocyclic systems, through condensation and cross-coupling reactions that often culminate in a cyclization step.
Condensation Reactions: The α-carbon of the ethyl acetate moiety is acidic and can be deprotonated by a suitable base (e.g., sodium ethoxide) to form an enolate. This enolate is a potent nucleophile and can participate in Claisen condensation reactions. vaia.comopenstax.org The self-condensation of this compound would yield a β-keto ester. researchgate.netbrainly.comvaia.com More synthetically useful are mixed Claisen condensations with other esters or reactions with ketones and aldehydes (an aldol-type condensation), leading to a wide array of functionalized products.
Cross-Coupling Reactions for Heterocycle Synthesis: The aryl bromide functionality is particularly useful for transition-metal-catalyzed cross-coupling reactions, which serve as powerful tools for C-C and C-N bond formation. These reactions are fundamental in building complex cyclic and heterocyclic structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org Intramolecular versions of this reaction, or subsequent cyclization steps after an initial intermolecular coupling, can lead to the formation of nitrogen-containing heterocycles. The reaction typically uses a palladium catalyst with specialized phosphine (B1218219) ligands and a base. nih.govrug.nlorganic-chemistry.org
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting aryl-alkyne product is a versatile intermediate that can undergo cyclization to form heterocycles like indoles or furans, depending on the other functional groups present. nih.gov
Heck Reaction: The palladium-catalyzed Heck reaction couples the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com This method can be employed to construct larger carbocyclic or heterocyclic rings through intramolecular variants.
Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O or C-N bonds. wikipedia.org For example, reacting this compound with a phenol (B47542) (C-O coupling) or an amine (C-N coupling, also known as the Goldberg reaction) can yield diaryl ethers or amines, respectively, which are precursors to heterocycles like dibenzofurans or carbazoles. nih.gov
Table 3: Key Cross-Coupling Reactions for Derivatization
| Reaction Name | Catalyst System | Coupling Partner | Bond Formed | Potential Applications |
| Buchwald-Hartwig | Pd catalyst / Phosphine ligand / Base | Amine (R₂NH) | C-N | Synthesis of aryl amines, carbazoles |
| Sonogashira | Pd catalyst / Cu(I) cocatalyst / Base | Alkyne (R-C≡CH) | C-C (sp²-sp) | Synthesis of aryl alkynes, indoles, furans |
| Heck | Pd catalyst / Base | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Synthesis of stilbenes, larger ring systems |
| Ullmann | Cu catalyst / Base | Phenol (ArOH) or Amine (ArNH₂) | C-O or C-N | Synthesis of diaryl ethers, diaryl amines |
These pathways highlight the synthetic utility of this compound as a starting material for a diverse range of more complex molecules, driven by the reactivity of its functional groups under various conditions.
Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 2 Bromo 4 Chlorophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For Ethyl 2-(2-bromo-4-chlorophenyl)acetate, ¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the ethyl ester group's methylene (CH₂) and methyl (CH₃) protons. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns (e.g., singlet, doublet, triplet, multiplet) reveal the number of adjacent protons. The electronegative bromine and chlorine atoms on the phenyl ring will deshield the adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
¹³C NMR spectroscopy provides complementary information by detecting the different carbon atoms in the molecule. Each chemically non-equivalent carbon atom produces a single peak, allowing for a direct count of unique carbon environments. libretexts.org The chemical shifts of the carbon signals are influenced by hybridization and the electronic effects of neighboring atoms and functional groups. libretexts.org For instance, the carbonyl carbon (C=O) of the ester group is characteristically found at the low-field end of the spectrum (160-220 ppm). libretexts.org The aromatic carbons will have shifts influenced by the bromo and chloro substituents, while the aliphatic carbons of the ethyl group and the benzylic bridge will appear at the upfield end of the spectrum.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H | 7.2 - 7.6 | Multiplet | 3H |
| O-CH₂ | ~4.20 | Quartet | 2H |
| Ar-CH₂ | ~3.85 | Singlet | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~169 |
| Aromatic C (quaternary) | 122 - 140 |
| Aromatic CH | 128 - 135 |
| O-CH₂ | ~62 |
| Ar-CH₂ | ~40 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations, such as stretching and bending. These techniques are highly effective for identifying the functional groups present in a molecule.
The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent parts: the ester, the substituted aromatic ring, and the alkyl chain.
Key expected vibrational modes include:
C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹, is characteristic of the carbonyl group in a saturated ester.
C-O Stretches: The ester group will also exhibit two C-O stretching vibrations, one for the C(=O)-O bond and another for the O-CH₂ bond, usually in the 1000-1300 cm⁻¹ region. libretexts.org
Aromatic C=C Stretches: The presence of the benzene (B151609) ring will give rise to several bands in the 1400-1600 cm⁻¹ region. libretexts.org
Aromatic C-H Stretch: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretches: The methylene and methyl groups will show stretching vibrations just below 3000 cm⁻¹. libretexts.org
C-Cl and C-Br Stretches: The carbon-halogen bonds will produce absorptions in the fingerprint region of the IR spectrum. The C-Cl stretch is expected in the 850-550 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 690-515 cm⁻¹. orgchemboulder.com
Raman spectroscopy is particularly useful for observing non-polar bonds and can provide complementary information, especially for the aromatic ring vibrations and the C-X stretches.
Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Ester Stretch | 1735 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Ester Stretches | 1000 - 1300 | Strong |
| C-Cl Stretch | 550 - 850 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
For this compound (C₁₀H₁₀BrClO₂), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The most prominent peaks in this cluster would be at m/z values corresponding to the combinations of these isotopes: [M]⁺ (⁷⁹Br, ³⁵Cl), [M+2]⁺ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl), and [M+4]⁺ (⁸¹Br, ³⁷Cl). The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.
Electron ionization (EI) would likely induce predictable fragmentation of the molecule. Common fragmentation pathways for phenylacetic esters include:
Loss of the ethoxy radical (•OCH₂CH₃): This would lead to the formation of a prominent acylium ion [M - 45]⁺.
Loss of the ethyl group (•CH₂CH₃): Cleavage of the O-CH₂ bond could result in a [M - 29]⁺ fragment.
Benzylic cleavage: The most common fragmentation would likely be the cleavage of the bond between the benzylic carbon and the carbonyl carbon, forming a stable substituted benzyl (B1604629) cation. This would produce a fragment ion corresponding to the [C₇H₅BrCl]⁺ moiety.
Loss of Halogens: Fragments corresponding to the loss of Br or Cl from the molecular ion or other fragments may also be observed.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br, ³⁵Cl) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 276 | [C₁₀H₁₀⁷⁹Br³⁵ClO₂]⁺ | Molecular Ion [M]⁺ |
| 231 | [C₈H₅⁷⁹Br³⁵ClO]⁺ | Loss of •OCH₂CH₃ (ethoxy radical) |
| 199 | [C₇H₅⁷⁹Br³⁵Cl]⁺ | Benzylic cleavage, loss of •CH₂COOC₂H₅ |
| 168 | [C₇H₅³⁵Cl]⁺ | Loss of Br from benzylic cation |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, this technique can generate a detailed map of electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its covalent structure. It would reveal the exact geometry of the phenyl ring, including any minor distortions caused by the bulky bromo and chloro substituents. The conformation of the flexible ethyl acetate (B1210297) side chain, defined by the torsion angles around the C-C and C-O single bonds, would also be established.
Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice. This reveals the nature and geometry of intermolecular interactions that stabilize the solid-state structure. For this compound, potential non-covalent interactions could include:
Halogen Bonding: The electropositive region (σ-hole) on the bromine or chlorine atom could interact with an electronegative atom (like the carbonyl oxygen) of a neighboring molecule.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O and C-H···π interactions: Weak hydrogen bonds involving the various C-H bonds and either the ester's oxygen atoms or the aromatic π-system.
Theoretical and Computational Studies of Ethyl 2 2 Bromo 4 Chlorophenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These ab initio or semi-empirical methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. mdpi.com It is used to determine the electronic structure of molecules, from which various reactivity descriptors can be derived. mdpi.comdntb.gov.ua
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap suggests that the molecule is more reactive. For similar compounds, DFT calculations at the B3LYP level of theory are commonly employed to determine these orbital energies. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored areas on an MEP map indicate regions of negative potential, where the molecule is susceptible to electrophilic attack, while blue-colored areas represent regions of positive potential, prone to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions and reactive sites. mdpi.com
Illustrative Data Table for DFT-Calculated Reactivity Descriptors. Note: The following values are for a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, and are provided for illustrative purposes only.
| Parameter | Value (eV) |
| HOMO Energy | -7.12 |
| LUMO Energy | -1.93 |
| HOMO-LUMO Gap | 5.19 |
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the global minimum. This provides the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are frequently used for geometry optimization of organic molecules. mdpi.com
Conformational analysis involves exploring the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the relative energies of these different conformers, the most stable conformation can be identified. This is particularly important for flexible molecules like Ethyl 2-(2-bromo-4-chlorophenyl)acetate, which has rotatable bonds in its ethyl ester group.
Once the optimized geometry of a molecule is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results of these calculations are useful for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of vibration, such as stretching, bending, or twisting of chemical bonds. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.net Theoretical calculations are often performed at the same level of theory as the geometry optimization.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations could be used to explore its conformational space more extensively than static conformational analysis. By simulating the molecule's motion at a given temperature, it is possible to observe transitions between different conformations and to determine the relative populations of different conformational states. This provides a more realistic picture of the molecule's behavior in a dynamic environment, such as in solution.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.comnih.gov QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. For a series of related compounds, a QSPR model could be developed to predict properties like boiling point, melting point, solubility, or chromatographic retention times. Once a statistically robust QSPR model is established, it can be used to predict the properties of new, untested compounds, including this compound, without the need for experimental measurements. mdpi.comnih.gov This approach is particularly useful for screening large numbers of compounds or for estimating properties that are difficult or costly to measure experimentally.
Role of Ethyl 2 2 Bromo 4 Chlorophenyl Acetate As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds
The structural features of Ethyl 2-(2-bromo-4-chlorophenyl)acetate make it an important precursor for synthesizing complex organic scaffolds, particularly those with pharmaceutical applications. The presence of the reactive α-bromo group on the acetate (B1210297) moiety allows for facile reactions with various nucleophiles, while the substituted phenyl ring serves as a core structure that can be further modified.
A significant application of this compound is demonstrated in its role as a key intermediate in the synthesis of pyrazole (B372694) derivatives that function as Janus kinase (JAK) inhibitors. In a patented synthetic route, this compound is used to construct the core pyrazole scaffold, which is central to the biological activity of the final therapeutic agent. The synthesis involves the reaction of the acetate with a hydrazine (B178648) derivative, leading to the formation of a pyrazolidinone ring system, which is subsequently converted to the target pyrazole. This process highlights the utility of this compound in building intricate molecular frameworks designed for specific biological targets.
Applications in Material Science Precursor Development
Following a thorough review of scientific and patent literature, no specific applications of this compound as a precursor in material science have been identified.
Role in Agrochemical Research as an Intermediate
Based on a comprehensive search of research literature and patents, no specific examples of this compound being utilized as an intermediate in agrochemical research have been documented.
Utilization in Dye Chemistry and Pigment Synthesis Research
A detailed review of the available literature did not yield any specific instances of this compound being used as an intermediate in the research or synthesis of dyes and pigments.
Development of Novel Heterocyclic Compounds
The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound has proven to be a valuable starting material in this endeavor. Its utility is prominently featured in the synthesis of substituted pyrazoles, a class of heterocyclic compounds known for a wide range of biological activities.
In the synthesis of potent Janus kinase (JAK) inhibitors, this compound is a critical starting material. The synthetic pathway involves a multi-step sequence where this compound is reacted to form a key heterocyclic core. Specifically, it is used to generate a 3-(2-bromo-4-chlorophenyl)-4-hydroxypyrazole intermediate. This reaction sequence demonstrates the compound's role in creating highly functionalized heterocyclic systems that are not easily accessible through other means. The bromo and chloro substituents on the phenyl ring are retained throughout the synthesis, providing handles for further chemical modification or influencing the final compound's pharmacokinetic properties.
The table below outlines a key synthetic step involving this compound in the formation of a pyrazole intermediate, as detailed in patent literature.
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Hydrazine derivative | Base-mediated cyclization | Substituted pyrazolidinone/pyrazole precursor | WO2014131737A1 |
This specific application underscores the importance of this compound in generating novel and medicinally relevant heterocyclic scaffolds.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Efficient Synthesis
The synthesis of Ethyl 2-(2-bromo-4-chlorophenyl)acetate and its analogs predominantly relies on palladium-catalyzed cross-coupling reactions. Future research will likely focus on developing more robust and efficient catalytic systems to overcome the limitations of current methods.
Palladium-Based Catalysts: While palladium catalysts are effective, research is ongoing to develop systems with higher turnover numbers and broader substrate scopes. The use of zeolite-supported palladium nanoparticles, for instance, offers a promising avenue for creating highly active and recyclable heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media. rsc.orgcore.ac.ukresearchgate.netnih.govresearchgate.net These catalysts can be readily recovered and reused, contributing to more sustainable processes.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. Future studies could explore the use of photocatalysts for the α-arylation of ethyl acetate (B1210297) derivatives with 1-bromo-3-chlorobenzene (B44181) precursors. This approach could offer a more energy-efficient and environmentally benign alternative to traditional palladium-catalyzed methods.
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgresearchgate.net The development of flow-based processes for the synthesis of this compound could lead to more efficient and scalable production methods. This is particularly relevant for hazardous reagents like ethyl diazoacetate, where flow synthesis can mitigate risks. rsc.orgresearchgate.net
Heterogeneous Catalysis: The development of robust heterogeneous catalysts is a key area of future research. Zeolite-encaged palladium particles and palladium acetate immobilized on hierarchical MFI zeolite-supported ionic liquids have shown high activity and recyclability in Suzuki-Miyaura reactions. rsc.orgresearchgate.net Further exploration of these and other solid-supported catalysts could lead to more sustainable and cost-effective synthetic routes.
| Catalytic System | Potential Advantages | Research Focus |
| Zeolite-Supported Palladium | High activity, recyclability, use in aqueous media. rsc.orgcore.ac.ukresearchgate.netnih.govresearchgate.net | Optimization of support and palladium loading for enhanced performance. |
| Visible-Light Photocatalysis | Mild reaction conditions, energy efficiency, green chemistry. | Development of efficient photocatalysts for C-H arylation of esters. |
| Continuous Flow Synthesis | Improved safety, scalability, automation. rsc.orgresearchgate.net | Design of integrated flow systems for multi-step synthesis. |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize reaction conditions and ensure process safety, real-time monitoring of the synthesis of this compound is crucial. Advanced spectroscopic techniques offer the potential for in-situ analysis, providing valuable insights into reaction kinetics and mechanisms.
Raman Spectroscopy: In-situ Raman spectroscopy is a powerful tool for monitoring chemical transformations in real-time. researchgate.netmdpi.comresearchgate.netspectroscopyonline.commdpi.com It can be used to track the consumption of reactants and the formation of products and intermediates, allowing for the determination of reaction kinetics and endpoints. For palladium-catalyzed arylations, Raman spectroscopy can provide data on the concentration of key species throughout the reaction. researchgate.net
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for reaction monitoring. It has been successfully applied to monitor the enantioselective palladium-catalyzed α-arylation of related compounds, providing real-time information on the concentrations of reactants and products. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time industrial applications, in-situ NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products. This technique can be invaluable for mechanistic studies and for identifying unexpected side reactions.
The integration of these Process Analytical Technology (PAT) tools into the synthesis of this compound can lead to improved process understanding, control, and efficiency.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-Situ Raman Spectroscopy | Real-time concentration profiles, reaction kinetics, endpoint determination. researchgate.netmdpi.comresearchgate.netspectroscopyonline.commdpi.com | Monitoring palladium-catalyzed cross-coupling reactions. |
| In-Situ FTIR Spectroscopy | Functional group analysis, reactant consumption, product formation. researchgate.netnih.gov | Tracking the progress of α-arylation reactions. |
| In-Situ NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. | Mechanistic studies and reaction pathway elucidation. |
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry offers a powerful approach to accelerate the discovery and development of new derivatives of this compound with specific, tailored properties. By using computational models, researchers can predict the reactivity and potential biological activity of novel compounds before they are synthesized in the laboratory.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of molecules. For example, DFT studies on Suzuki-Miyaura cross-coupling reactions have provided valuable insights into the reaction mechanism and the role of the catalyst. nih.gov Similar studies on derivatives of this compound could be used to predict their reactivity in various chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. These models can be used to design new derivatives with enhanced potency or selectivity for a particular biological target. For instance, QSAR studies could guide the design of novel anticancer agents based on the ethacrynic acid scaffold, a related class of compounds. nih.gov
In Silico Screening: Virtual screening of large compound libraries can be used to identify promising candidates for further experimental investigation. This approach can significantly reduce the time and cost associated with drug discovery and materials development.
The integration of computational design with synthetic chemistry will be crucial for the development of next-generation derivatives of this compound with tailored functionalities.
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. nih.gov | Optimization of reaction conditions and catalyst design. |
| QSAR Modeling | Prediction of biological activity. nih.gov | Design of derivatives with enhanced therapeutic properties. |
| In Silico Screening | High-throughput virtual screening of compound libraries. | Identification of novel lead compounds for drug discovery. |
Sustainable Synthesis Approaches for Large-Scale Production (academic focus)
As the demand for specialty chemicals grows, there is an increasing need for sustainable and environmentally friendly manufacturing processes. Future academic research on the large-scale production of this compound will likely focus on the principles of green chemistry.
Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical catalysts. nih.govresearchgate.netnih.govtuhh.deresearchgate.netnih.gov Enzymatic resolution, for example, can be used for the large-scale production of chiral intermediates with high enantiomeric purity. nih.govtuhh.deresearchgate.netnih.gov Research into identifying or engineering enzymes that can catalyze the synthesis of this compound or its chiral derivatives could lead to highly efficient and selective processes.
Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. patsnap.com Research into the use of ionic liquids or bio-based solvents like ethyl acetate itself as reaction media for the synthesis of the target compound could significantly reduce the environmental impact of the process. patsnap.com
Green Chemistry Metrics: The application of green chemistry metrics, such as the E-Factor and Process Mass Intensity (PMI), can be used to assess the environmental performance of different synthetic routes. nih.gov Life cycle assessment (LCA) can provide a comprehensive evaluation of the environmental impacts associated with the entire production process, from raw material extraction to final product disposal. tamu.edu These tools will be essential for guiding the development of more sustainable manufacturing processes.
| Sustainable Approach | Principle | Research Focus |
| Biocatalysis | Use of renewable catalysts, high selectivity. nih.govresearchgate.netnih.govtuhh.deresearchgate.netnih.gov | Discovery and engineering of enzymes for the synthesis of arylacetates. |
| Green Solvents | Reduction of volatile organic compounds (VOCs). patsnap.com | Exploration of ionic liquids and bio-derived solvents as reaction media. |
| Green Metrics & LCA | Quantitative assessment of environmental impact. nih.govtamu.edu | Comparative analysis of different synthetic routes to identify the most sustainable option. |
Q & A
Q. What are the standard synthesis routes for Ethyl 2-(2-bromo-4-chlorophenyl)acetate, and how are intermediates purified?
The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-(2-bromo-4-chlorophenyl)acetic acid with ethanol in the presence of a catalyst like sulfuric acid under reflux conditions yields the ester. Alternatively, coupling 4-bromo-2-chlorophenol with ethyl bromoacetate using a base (e.g., K₂CO₃) in acetone or DMF at reflux achieves the product . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from solvents like ethyl acetate-petroleum ether mixtures .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR : ¹H and ¹³C NMR identify the ester group (δ ~4.1–4.3 ppm for CH₂O and δ ~1.2–1.4 ppm for CH₃) and aromatic protons (δ ~7.0–7.8 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond lengths, angles, and halogen positioning. For example, a monoclinic P21/c space group with cell parameters a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, and β = 92.57° was reported for a structurally similar compound .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 277.54 (C₁₀H₁₀BrClO₂⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization involves:
- Catalyst screening : Bases like K₂CO₃ or Cs₂CO₃ enhance nucleophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (DMF, acetone) improve solubility of aromatic intermediates .
- Temperature control : Reflux (~80°C) balances reaction rate and side-product suppression .
- Kinetic studies : Monitoring by TLC or HPLC identifies optimal reaction time (~12–24 hours) .
Q. How do the positions of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
The ortho-bromo and para-chloro groups create steric and electronic effects:
- Steric hindrance : The ortho-Br reduces accessibility for Suzuki-Miyaura coupling, requiring bulky ligands (e.g., SPhos) .
- Electronic effects : The electron-withdrawing Cl enhances electrophilicity at the acetoxy group, facilitating nucleophilic attacks (e.g., hydrolysis to the carboxylic acid) . Comparative studies with analogs (e.g., 2-bromo-4-fluorophenyl derivatives) show lower reactivity for chloro-substituted compounds due to reduced leaving-group ability .
Q. How should researchers address contradictions in reported melting points or spectral data for this compound?
Discrepancies (e.g., mp = 29–33°C vs. 104–106°C in related bromophenyl esters) may arise from:
- Polymorphism : Recrystallization solvents (e.g., ethyl acetate vs. hexane) yield different crystal forms .
- Purity : Column chromatography vs. distillation affects impurity profiles .
- Measurement techniques : Differential scanning calorimetry (DSC) provides more accurate thermal data than capillary methods .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Bioisosteric replacement : Substituting Br with I or Cl with F modulates lipophilicity (logP) and target binding .
- Metabolite analysis : Hydrolysis of the ester group (e.g., by liver microsomes) identifies active metabolites .
- Docking studies : Molecular modeling with targets like enzymes or receptors predicts binding modes, guided by crystallographic data .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
